molecular formula C12H11Cl2N3O B8288170 4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-ylamine

4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-ylamine

Cat. No. B8288170
M. Wt: 284.14 g/mol
InChI Key: OMPBDBKXXQSRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419984B2

Procedure details

4-Chloro-6-(2,3-dichloro-phenyl)-pyrimidin-2-ylamine was prepared according to the method described for 4-chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-ylamine (Example 53) using 2,3-dichlorophenyl boronic acid and 2-amino-4,6-dichloropyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=2OCC)[N:5]=[C:4]([NH2:18])[N:3]=1.[Cl:19]C1C(Cl)=CC=CC=1B(O)O.NC1N=C(Cl)C=C(Cl)N=1>>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([Cl:14])[C:13]=2[Cl:19])[N:5]=[C:4]([NH2:18])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)C1=C(C=CC(=C1)Cl)OCC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=C(C(=CC=C1)Cl)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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